5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo-triazole core fused with a piperazine-substituted difluorophenyl group and an ethyl side chain. Its design integrates multiple pharmacophoric elements, including fluorinated aromatic rings, a methoxyphenyl-piperazine moiety, and a thiazolo-triazole scaffold, which are commonly associated with enhanced bioavailability and target specificity in medicinal chemistry .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5O2S/c1-3-20-27-24-31(28-20)23(32)22(34-24)21(15-4-9-18(25)19(26)14-15)30-12-10-29(11-13-30)16-5-7-17(33-2)8-6-16/h4-9,14,21,32H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYDQUBMPBDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .
Biochemical Pathways
The affected pathways of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol include the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . The downstream effects of these pathways result in promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound follows the lipinski rule in molecular prediction studies , which suggests favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol’s action include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects contribute to the compound’s neuroprotective activity .
Biological Activity
5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. The compound's structure includes a difluorophenyl group, a piperazine moiety, and a thiazolo-triazole system, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C24H25F2N5O2S, with a molecular weight of 485.55 g/mol. Its unique structure allows for diverse interactions within biological systems, enhancing its potential as a drug candidate.
| Property | Value |
|---|---|
| Molecular Formula | C24H25F2N5O2S |
| Molecular Weight | 485.55 g/mol |
| Purity | ≥95% |
The primary biological targets of this compound are human microglia and neuronal cells. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. This inhibition suggests a potential anti-inflammatory effect, which is crucial in neurodegenerative diseases.
Biochemical Pathways
The compound affects several biochemical pathways:
- Endoplasmic Reticulum (ER) Stress Pathway : It reduces the expression of the ER chaperone BIP.
- Apoptosis Pathway : It decreases markers of apoptosis such as cleaved caspase-3 in neuronal cells.
- NF-kB Inflammatory Pathway : Its action may influence inflammatory responses mediated by NF-kB signaling.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antidepressant Effects : Compounds containing piperazine moieties are often linked to antidepressant properties.
- Neuroprotective Activity : Initial studies suggest that this compound may prolong survival time in models of acute cerebral ischemia, indicating neuroprotective effects.
Case Studies
- Neuroprotective Effects : In a study assessing the anti-ischaemic activity of related compounds, it was found that derivatives significantly prolonged survival time in mice subjected to acute ischemia. This suggests that the thiazolo-triazole structure may enhance neuroprotective properties .
- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in microglial cells by inhibiting pro-inflammatory cytokines .
Comparative Analysis with Related Compounds
The biological activity of 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other compounds featuring similar scaffolds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-(2-Aminophenyl)piperidine | Piperidine ring with amino substitution | Antidepressant effects |
| 2. 1-(4-Methoxyphenyl)-piperazine | Simple piperazine derivative | Antidepressant and anxiolytic properties |
| 3. 3-Fluoro-N-(pyridin-2-yl)benzamide | Fluorinated benzamide structure | Antitumor activity |
| 4. 5-(4-Methoxyphenyl)-tetrazole | Tetrazole with methoxy substitution | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
A closely related compound, 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (ChemSpider ID: 869344-07-0), shares the thiazolo-triazole core but differs in substituents:
- Aromatic groups : The 3,4-difluorophenyl group in the target compound is replaced with a 3-chlorophenyl moiety on the piperazine ring and a 4-ethoxy-3-methoxyphenyl group. Chlorine’s electron-withdrawing effects may reduce metabolic stability compared to fluorine’s electronegativity .
- Side chains : The ethyl group in the target compound is substituted with a methyl group, likely reducing lipophilicity (LogP) and altering pharmacokinetics .
| Compound Name | Core Structure | Aromatic Substituents | Side Chain | Molecular Weight |
|---|---|---|---|---|
| 5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 3,4-Difluorophenyl, 4-methoxyphenyl | Ethyl | ~580.6* |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | Methyl | ~625.1 |
*Calculated based on molecular formula.
Heterocyclic Core Variations
Compounds with triazolo-thiadiazole or pyrazolo-thiazole cores exhibit divergent bioactivity profiles:
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These derivatives lack the piperazine and thiazolo-triazole motifs but incorporate pyrazole and triazole-thiadiazole systems. Their antifungal activity against 14-α-demethylase lanosterol (PDB: 3LD6) suggests that core heterocycles critically influence target specificity.
Fluorinated vs. Non-Fluorinated Derivatives
- In contrast, the 3,4-difluorophenyl group in the target compound may enhance steric complementarity with flat binding sites .
Pharmacological Implications
- Acetylcholinesterase (AChE) Inhibition : While the target compound’s AChE activity is unreported, 3D-QSAR models () highlight the importance of methoxy and fluorophenyl groups in enhancing inhibitory potency. The ethyl-thiazolo group may further optimize steric and electrostatic complementarity .
- Antifungal Potential: Unlike triazolo-thiadiazoles (), the target compound’s piperazine moiety could confer dual activity against fungal and neurological targets due to improved blood-brain barrier penetration .
Physicochemical Properties
- Synthetic Feasibility : The target compound’s synthesis may face challenges analogous to triazolo-thiadiazoles, where phosphorus oxychloride-mediated cyclization is critical for yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
